

# Pharmacological Profile of Vilaprisan: A Technical Guide

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## Compound of Interest

Compound Name: PR antagonist 1

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Introduction: Vilaprisan (BAY-1002670) is a potent, selective progesterone receptor modulator (SPRM) with strong antagonistic activity.<sup>[1][2]</sup> It has been investigated for the treatment of progesterone-dependent gynecological conditions such as uterine fibroids and endometriosis.<sup>[1][3]</sup> Unlike first-generation progesterone receptor (PR) antagonists like mifepristone, vilaprisan exhibits a highly selective pharmacological profile, with minimal affinity for other steroid receptors, making it an optimized candidate for long-term therapeutic use.<sup>[1][4]</sup> This document provides a detailed overview of its pharmacological properties, the experimental methods used for its characterization, and its mechanism of action.

## Quantitative Pharmacological Data

The pharmacological activity of Vilaprisan has been characterized through a series of in vitro and in vivo studies. The data below summarizes its binding affinity, functional potency, and key human pharmacokinetic parameters.

### Table 1: Receptor Binding and Functional Activity (In Vitro)

This table presents the in vitro antagonistic activity of Vilaprisan on various steroid hormone receptors. The data highlights its high potency and selectivity for the progesterone receptor isoforms (PR-A and PR-B) with significantly lower activity at the glucocorticoid receptor.

Receptor Target	Assay Type	Parameter	Value (nmol/L)
Progesterone Receptor A (PR-A)	Transactivation Assay	IC <sub>50</sub>	0.09 ± 0.0005 <sup>[1]</sup>
Progesterone Receptor B (PR-B)	Transactivation Assay	IC <sub>50</sub>	0.095 ± 0.001 <sup>[1]</sup>
Glucocorticoid Receptor (GR)	Transactivation Assay	IC <sub>50</sub>	957 ± 42 <sup>[1]</sup>
Androgen Receptor (AR)	Transactivation Assay	IC <sub>50</sub>	>10,000 <sup>[1]</sup>
Estrogen Receptor α (ERα)	Transactivation Assay	IC <sub>50</sub>	>10,000 <sup>[1]</sup>
Estrogen Receptor β (ERβ)	Transactivation Assay	IC <sub>50</sub>	>10,000 <sup>[1]</sup>

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Table 2: Clinical Pharmacokinetic Parameters (Human)

This table summarizes the key pharmacokinetic parameters of Vilaprisan in healthy women following oral administration. The data is based on a 2 mg therapeutic dose, which was selected for Phase III studies based on its efficacy in inducing amenorrhea.<sup>[1][3]</sup>

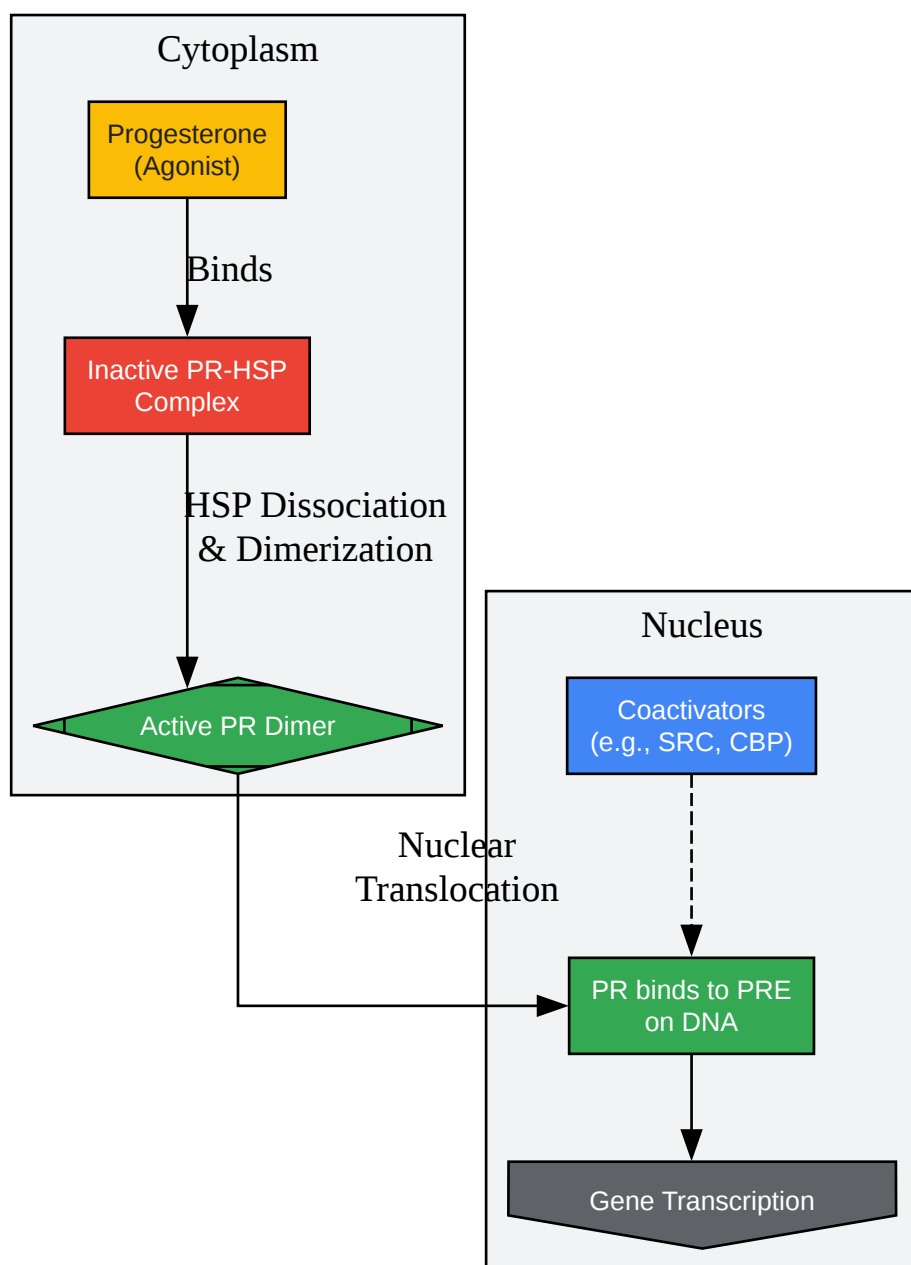
Parameter	Description	Value (Unit)
Absorption		
T <sub>max</sub>	Time to reach maximum plasma concentration	~1.5 hours[5]
Bioavailability	Absolute oral bioavailability	~60%[2][6]
Distribution		
V <sub>d</sub>	Volume of Distribution at steady state	~360 L[2][6]
Metabolism & Elimination		
C <sub>max</sub> (single dose)	Maximum plasma concentration after a single 2 mg dose	12.5 (± 3.04) µg/L[5]
C <sub>max</sub> (multiple doses)	Maximum plasma concentration at steady state (2 mg/day)	23.3 (± 6.73) µg/L[5]
AUC (single dose)	Area under the curve after a single 2 mg dose	91.3 (± 20.4) µg·h/L[5]
AUC (multiple doses)	Area under the curve at steady state (2 mg/day)	276 (± 109) µg·h/L[5]
T <sub>1/2</sub>	Terminal elimination half-life	~44.5 (± 10.3) hours[5]
CL	Mean Clearance	~7 L/h[2][6]
Excretion	Primary route of elimination	Feces (~74%)[2][6]

## Mechanism of Action & Signaling Pathways

Progesterone exerts its biological effects by binding to intracellular progesterone receptors (PR), which are ligand-activated transcription factors.[7] In its unbound state, PR is complexed with heat shock proteins (HSPs). Upon binding to an agonist like progesterone, the receptor undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the

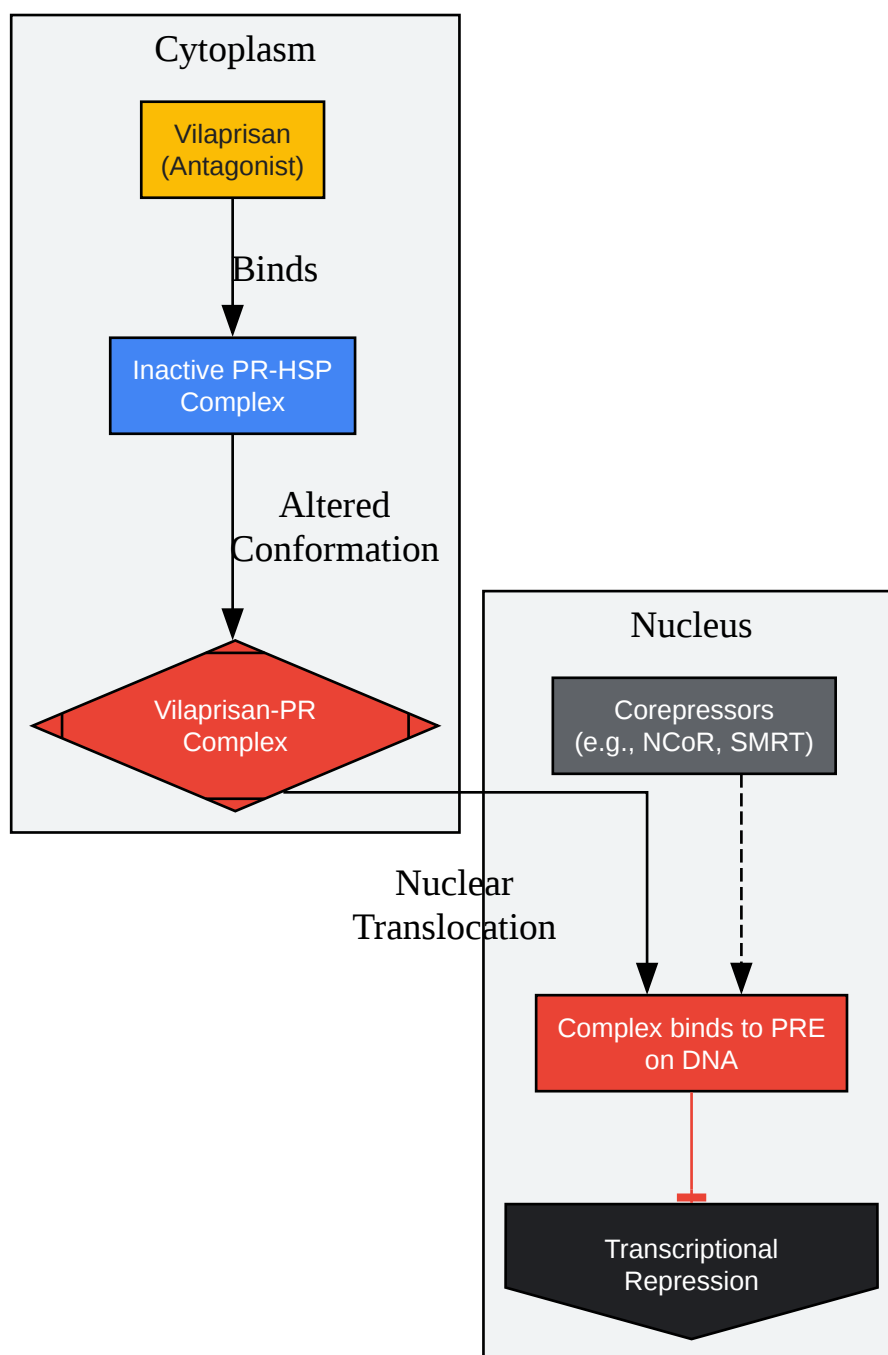
nucleus. Inside the nucleus, the PR-agonist complex binds to Progesterone Response Elements (PREs) on the DNA and recruits coactivators, initiating the transcription of target genes.

Vilaprisan, as a PR antagonist, competitively binds to the progesterone receptor.<sup>[8]</sup> This binding prevents the receptor from adopting the specific conformational shape required for the recruitment of transcriptional coactivators. Instead, the Vilaprisan-PR complex preferentially recruits corepressors (such as NCoR and SMRT), which actively silence gene expression.<sup>[7][8]</sup> This prevents the downstream signaling cascade that would normally be initiated by progesterone.



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**Caption:** Progesterone (agonist) signaling pathway.



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**Caption:** Vilaprisan (antagonist) mechanism of action.

## Experimental Protocols

The characterization of Vilaprisan involves a suite of standardized assays to determine its binding affinity, selectivity, and functional activity. Below are the methodologies for key

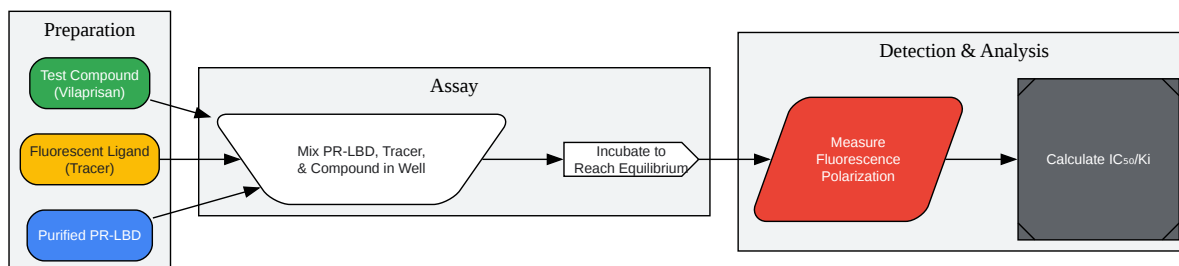
experiments.

## Receptor Binding Affinity Assay (Competitive Binding)

**Objective:** To determine the affinity of Vilaprisan for the progesterone receptor relative to other steroid receptors. This is often achieved using a competitive binding assay format.

**Methodology Principle (Fluorescence Polarization):**

- **Reagents:** A purified, recombinant human progesterone receptor ligand-binding domain (PR-LBD) is used alongside a fluorescently-tagged progesterone ligand (fluorescent tracer).[9]
- **Assay Setup:** The assay is performed in microwell plates. A constant concentration of PR-LBD and the fluorescent tracer are added to each well.
- **Competition:** Increasing concentrations of the unlabeled test compound (Vilaprisan) are added to the wells. Vilaprisan competes with the fluorescent tracer for binding to the PR-LBD.
- **Detection:** The plate is read using an instrument that measures fluorescence polarization. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger PR-LBD, its rotation slows, leading to high polarization.
- **Data Analysis:** As the concentration of Vilaprisan increases, it displaces the fluorescent tracer, causing a decrease in the polarization value. The concentration of Vilaprisan that causes a 50% reduction in the tracer binding ( $IC_{50}$ ) is calculated. This value is used to determine the binding affinity ( $K_i$ ). The same protocol is repeated with other steroid receptor LBDs (e.g., GR, AR) to assess selectivity.



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**Caption:** Workflow for a competitive binding assay.

## In Vitro Functional Assay (PR-Mediated Gene Expression)

**Objective:** To measure the functional antagonistic activity of Vilaprisan by quantifying its ability to inhibit progesterone-induced gene expression. The alkaline phosphatase (AP) assay in T47D human breast cancer cells is a classic model for this purpose.<sup>[10][11]</sup>

**Methodology Principle (T47D Alkaline Phosphatase Assay):**

- **Cell Culture:** T47D cells, which endogenously express high levels of progesterone receptor, are cultured in appropriate media until they reach a desired confluency.<sup>[10]</sup>
- **Treatment:** The cells are treated with a known concentration of a progesterone agonist (e.g., the synthetic progestin R5020) to induce the expression of alkaline phosphatase, a progesterone-responsive gene.<sup>[11]</sup>
- **Antagonist Co-treatment:** To test for antagonistic activity, parallel sets of cells are co-treated with the progesterone agonist and increasing concentrations of Vilaprisan. Control groups include untreated cells and cells treated with only the agonist or only Vilaprisan.



- Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (e.g., 48-72 hours).[11]
- Lysis & Detection: After incubation, the cells are lysed, and the alkaline phosphatase activity in the cell lysate is measured. This is typically done by adding a substrate (like p-nitrophenyl phosphate, pNPP) that is converted by AP into a colored product, which can be quantified using a spectrophotometer.
- Data Analysis: The ability of Vilaprisan to reduce the agonist-induced AP activity is measured. The  $IC_{50}$  value is determined as the concentration of Vilaprisan that inhibits 50% of the maximum AP induction by the agonist. To confirm a pure antagonist profile, Vilaprisan is also tested alone to ensure it does not induce AP activity, confirming a lack of agonism.[1]

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